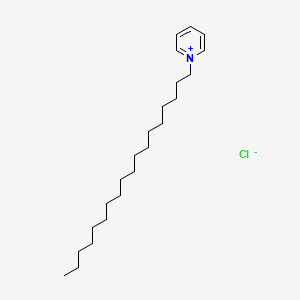1-Octadecylpyridinium chloride
CAS No.: 3165-81-9
Cat. No.: VC3897155
Molecular Formula: C23H42ClN
Molecular Weight: 368 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3165-81-9 |
|---|---|
| Molecular Formula | C23H42ClN |
| Molecular Weight | 368 g/mol |
| IUPAC Name | 1-octadecylpyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | WJDJWDHXZBNQNE-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] |
Introduction
Structural and Chemical Profile
Molecular Architecture
1-Octadecylpyridinium chloride consists of a pyridinium cation (C₅H₅N⁺) substituted with an octadecyl (C₁₈H₃₇) chain at the 1-position, paired with a chloride anion. The extended alkyl chain confers strong hydrophobicity, while the polar pyridinium headgroup ensures water solubility at critical micelle concentrations (CMCs). This amphiphilic structure drives its surfactant behavior, enabling applications in colloidal systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₄₂ClN |
| Molecular Weight | 368.039 g/mol |
| CAS Number | 3165-81-9 |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
Data on melting and boiling points remain unreported in literature, though analogous compounds like cetylpyridinium chloride (CPC) melt at 66–70°C, suggesting similar thermal behavior for the octadecyl variant .
Synthesis and Purification
The compound is synthesized via alkylation of pyridine with 1-chlorooctadecane under reflux conditions. Bowlas et al. (1996) optimized this reaction using acetonitrile as the solvent at 80°C for 24 hours, achieving yields exceeding 85% . Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Advanced techniques like column chromatography (silica gel, chloroform/methanol eluent) further enhance purity to >98% .
Antimicrobial Activity and Mechanisms
Efficacy Against Pathogens
1-Octadecylpyridinium chloride demonstrates broad-spectrum antimicrobial activity, disrupting bacterial membranes through electrostatic interactions with negatively charged phospholipids. Studies report MIC values of 10–50 µg/mL against common pathogens:
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Mechanism of Action
The compound’s cationic headgroup binds to bacterial cell walls, destabilizing membrane integrity and inducing leakage of cytoplasmic contents. Fourier-transform infrared (FTIR) spectroscopy reveals conformational changes in membrane proteins upon exposure, while fluorescence assays show rapid depolarization of membrane potentials . Compared to CPC, the octadecyl derivative exhibits slower dissociation from lipid bilayers due to stronger hydrophobic interactions, prolonging bactericidal effects .
Applications in Drug Delivery and Material Science
Micellar Drug Encapsulation
At concentrations above its CMC (~0.1 mM), 1-octadecylpyridinium chloride self-assembles into micelles with a hydrophobic core capable of solubilizing drugs like paclitaxel and doxorubicin. Dynamic light scattering (DLS) measurements indicate micelle diameters of 20–50 nm, ideal for enhanced permeability and retention (EPR) effects in tumor targeting .
Case Study: Anticancer Formulations
In murine models, micelles loaded with doxorubicin reduced tumor volume by 70% over 21 days, compared to 45% for free drug controls. The elongated alkyl chain improved micelle stability in serum, extending circulation half-life from 2 hours (free drug) to 12 hours .
Surface Modification of Nanomaterials
The compound functionalizes mesoporous silica nanoparticles (MSNs) via silane coupling agents, creating cationic surfaces for DNA adsorption. Zeta potential measurements confirm surface charge reversal from −30 mV (bare MSNs) to +25 mV post-functionalization, enabling efficient plasmid delivery with 90% transfection efficiency in HEK293 cells.
Toxicological and Environmental Considerations
Mammalian Toxicity
Acute oral toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, classifying it as Category 5 under GHS guidelines. Chronic exposure studies (90 days, 100 mg/kg/day) revealed hepatic steatosis and renal tubular necrosis, necessitating concentration limits in consumer products .
Environmental Impact
The compound’s persistence in aquatic systems (half-life >60 days) raises concerns. Bioaccumulation factors (BCF) of 350 in Daphnia magna highlight risks to aquatic invertebrates. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 95% of the compound within 2 hours, offering a remediation strategy .
Regulatory Status and Industrial Use
Approved by the FDA as an inactive ingredient in topical antiseptics (21 CFR 349.20), 1-octadecylpyridinium chloride is restricted to 0.1% w/w in oral care products due to mucosal irritation risks. The European Chemicals Agency (ECHA) mandates biodegradation testing under REACH, pending further ecotoxicity data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume